molecular formula C13H13NO2 B6616582 methyl2-[4-(1H-pyrrol-1-yl)phenyl]acetate CAS No. 22106-48-5

methyl2-[4-(1H-pyrrol-1-yl)phenyl]acetate

Cat. No.: B6616582
CAS No.: 22106-48-5
M. Wt: 215.25 g/mol
InChI Key: YPRRXCOKSULRJW-UHFFFAOYSA-N
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Description

Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to an acetate moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrole ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate typically involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with methyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester linkage.

Industrial Production Methods: On an industrial scale, the production of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products: The major products formed from these reactions include substituted pyrrole derivatives, oxidized pyrrole compounds, and various ester derivatives.

Scientific Research Applications

Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate can be compared with other pyrrole-containing compounds:

    Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]propanoate: Similar structure but with a propanoate moiety instead of acetate.

    Ethyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate: Ethyl ester variant of the compound.

    Methyl 2-[4-(1H-pyrrol-1-yl)phenyl]butanoate: Contains a butanoate group, offering different chemical properties.

The uniqueness of methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate lies in its specific ester linkage and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(4-pyrrol-1-ylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)10-11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRRXCOKSULRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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